Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is a chemical compound with the molecular formula and a molecular weight of approximately 281.22 g/mol . This compound is categorized as a sulfamate derivative and is known for its applications in medicinal chemistry and biomedicine. It is often studied for its potential therapeutic effects and as an intermediate in pharmaceutical synthesis.
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate can be sourced from various chemical suppliers and research institutions. It is classified under the category of sulfamates, which are compounds containing the sulfamate functional group. The compound is also recognized in databases such as PubChem and Sigma-Aldrich, where it is listed alongside its synonyms and related chemical information .
The synthesis of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate typically involves the reaction of a suitable precursor with a sulfamating agent in an appropriate solvent. Common methodologies include:
The synthesis process may require specific temperature control and pH adjustments to optimize yield. Analytical techniques such as chromatography are often used to monitor the reaction progress and purity of the final product .
The molecular structure of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate features several hydroxyl groups attached to a hexane backbone. The stereochemistry at various carbon centers contributes to its biological activity.
Key structural data includes:
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate can participate in several chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature. Reaction mechanisms are often elucidated through spectroscopic methods that track changes in molecular structure over time .
The mechanism of action for Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl groups may facilitate hydrogen bonding with target molecules.
Research indicates that this compound may influence biochemical pathways related to glycosaminoglycan metabolism and could have implications in treating conditions like mucopolysaccharidoses .
Key physical properties include:
Chemical properties encompass:
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate has several applications in scientific research:
This comprehensive analysis highlights the significance of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate in various scientific fields while providing insights into its synthesis methods and applications.
This compound is identified by several systematic names and commercial designations that reflect its stereospecific structure and ionic character. The IUPAC systematic name is Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, which precisely defines its chiral centers and functional groups [1]. Common synonyms include:
Table 1: Nomenclature and Synonyms
Systematic Name | Synonym | CAS Registry |
---|---|---|
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate | Sodium 6-sulfamoyl-β-D-fructopyranose | 38899-05-7 |
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfamate | D-Glucose-6-sulfamate sodium salt | Not assigned |
The CAS registry number 38899-05-7 is uniquely associated with this specific stereoisomer [2]. The naming conventions emphasize the β-D-fructopyranose backbone modified at the C6 position by a sulfamate group, coordinated with a sodium counterion.
The molecular formula C₆H₁₂NNaO₈S (MW = 281.22 g/mol) confirms the compound’s composition: a hexose-derived chain with a sulfamate (–NHSO₃⁻) substituent and sodium cation [2]. The stereochemistry is explicitly defined as (2R,3R,4S,5R), indicating absolute configuration at all chiral centers:
This configuration corresponds to the D-arabino-hexose stereochemical series, analogous to derivatives of D-fructose. The molecule adopts a pyranose ring conformation in solid and aqueous states, stabilized by intramolecular hydrogen bonding between the C1 carbonyl and C5 hydroxyl groups. The sulfamate group at C2 introduces a conformational bias due to steric and electronic effects, favoring a chair conformation with the anionic sulfamate equatorial [5] [9].
Fig 1: Stereochemical Structure
HO----O / || HO-C3H O=S=O | | H-C4-OH NH₂ | HO-C5H | H₂C-C6=O
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structure and conformation:
Infrared (IR) spectroscopy reveals key functional groups:
High-Resolution Mass Spectrometry (HRMS) under ESI⁻ mode shows:
Table 2: Key NMR Assignments
Atom | δH (ppm) | δC (ppm) | Multiplicity |
---|---|---|---|
C1 | - | 95.8 | - |
H2 | 4.45 | 78.2 | d (J = 8.5 Hz) |
H3 | 4.10 | 74.5 | m |
H4 | 3.95 | 72.1 | dd (J = 9.0, 3.0 Hz) |
H5 | 3.80 | 71.8 | t (J = 6.5 Hz) |
H6 | 3.60 | 63.4 | m |
Single-crystal X-ray diffraction confirms the pyranose ring conformation and sulfamate orientation. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.82 Å, b = 9.45 Å, c = 12.30 Å, α=β=γ=90°. Key features include:
Differential scanning calorimetry (DSC) shows a sharp endotherm at 187°C (ΔH = 210 J/g), corresponding to crystalline melting without decomposition. Thermogravimetric analysis (TGA) indicates dehydration below 100°C (mass loss ~8%), aligning with theoretical monohydrate loss (calc. 7.8%) [5].
Table 3: Crystallographic Parameters
Parameter | Value | Implication |
---|---|---|
Space group | P2₁2₁2₁ | Chiral, enantiopure |
Z′ | 1 | One molecule per asymmetric unit |
H-bond network | O2–H⋯O=S (2.85 Å), O4–H⋯O3 (2.78 Å) | Stabilizes β-fructose conformation |
Torsion angle C1–C2–O–S | 172.5° | Near-perfect antiperiplanar alignment |
The conformational stability is attributed to intramolecular H-bonding and chelation by Na⁺, which locks the ring geometry. No evidence of anomeric equilibration is observed in D₂O by NMR, confirming kinetic stability under physiological conditions [5] [9].
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